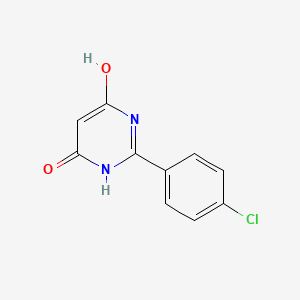
8-BROMOQUINOLINE-6-CARBALDEHYDE
概要
説明
8-BROMOQUINOLINE-6-CARBALDEHYDE is a heterocyclic aromatic compound that features a quinoline ring substituted with a bromine atom at the 8th position and an aldehyde group at the 6th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-BROMOQUINOLINE-6-CARBALDEHYDE typically involves the bromination of quinoline derivatives followed by formylation. One common method is the Vilsmeier-Haack reaction, where quinoline is treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the desired position . Bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions to ensure selective substitution at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 8-BROMOQUINOLINE-6-CARBALDEHYDE undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 8-Bromo-quinoline-6-carboxylic acid.
Reduction: 8-Bromo-quinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
8-BROMOQUINOLINE-6-CARBALDEHYDE has several applications in scientific research:
作用機序
The mechanism of action of 8-BROMOQUINOLINE-6-CARBALDEHYDE in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom may enhance the compound’s ability to interact with hydrophobic pockets in target molecules, increasing its binding affinity .
類似化合物との比較
- 8-Chloro-quinoline-6-carbaldehyde
- 8-Fluoro-quinoline-6-carbaldehyde
- 8-Iodo-quinoline-6-carbaldehyde
Comparison: 8-BROMOQUINOLINE-6-CARBALDEHYDE is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .
特性
分子式 |
C10H6BrNO |
|---|---|
分子量 |
236.06 g/mol |
IUPAC名 |
8-bromoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-9-5-7(6-13)4-8-2-1-3-12-10(8)9/h1-6H |
InChIキー |
YHXGYQWFMHRFQL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)C=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![7-pyridin-2-ylimidazo[1,2-a]pyridine](/img/structure/B8704049.png)
![5-bromo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B8704053.png)

